

# (R)-BMS-816336 vs carbenoxolone efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (R)-BMS-816336 |           |
| Cat. No.:            | B2689726       | Get Quote |

An Objective Comparison of **(R)-BMS-816336** and Carbenoxolone in the Context of 11β-HSD Inhibition

This guide provides a detailed comparison of **(R)-BMS-816336** and carbenoxolone, focusing on their efficacy as inhibitors of  $11\beta$ -hydroxysteroid dehydrogenase ( $11\beta$ -HSD). While both compounds modulate the activity of this enzyme, they differ significantly in their selectivity, potency, and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two molecules.

#### Introduction

(R)-BMS-816336 is a potent and highly selective, orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] Developed by Bristol Myers Squibb, it has been investigated as a potential treatment for type 2 diabetes and other metabolic syndromes.[1][3] [4] Its mechanism revolves around reducing the intracellular conversion of inactive cortisone to active cortisol.

Carbenoxolone, a synthetic derivative of glycyrrhetinic acid from licorice root, is primarily known for its use in treating gastric, esophageal, and oral ulcers. [5][6][7] Its therapeutic effect is partly attributed to its inhibition of  $11\beta$ -HSD, which increases local glucocorticoid concentrations with anti-inflammatory effects. [5][8] However, carbenoxolone is a non-selective inhibitor, also affecting  $11\beta$ -HSD2 and gap junctions, which contributes to its side effect profile. [4]

### **Mechanism of Action**







The primary shared target of **(R)-BMS-816336** and carbenoxolone is the  $11\beta$ -HSD enzyme system, which plays a crucial role in regulating glucocorticoid activity.

(R)-BMS-816336 is a highly selective inhibitor of  $11\beta$ -HSD1. This enzyme is predominantly expressed in key metabolic tissues such as the liver, adipose tissue, and brain. It converts inactive cortisone to the active glucocorticoid, cortisol. By inhibiting  $11\beta$ -HSD1, (R)-BMS-816336 reduces local cortisol levels in these tissues, which is the rationale for its investigation in metabolic diseases.[1][3][4]

Carbenoxolone non-selectively inhibits both 11β-HSD1 and 11β-HSD2.[4][5][8] The inhibition of 11β-HSD1 contributes to its anti-inflammatory effects. However, its inhibition of 11β-HSD2, which is primarily found in mineralocorticoid target tissues like the kidneys and colon and is responsible for inactivating cortisol to cortisone, leads to mineralocorticoid excess and is associated with side effects such as sodium retention, hypokalemia, and hypertension.[5][9] Carbenoxolone also acts as a blocker of gap junctions, an action that has been studied for its potential in other therapeutic areas but is distinct from its effects on glucocorticoid metabolism. [8][10]





Click to download full resolution via product page

**Figure 1:** Signaling pathway of 11β-HSD1 and points of inhibition.

## **Quantitative Data Comparison**

The following tables summarize the available quantitative data for **(R)-BMS-816336** and carbenoxolone. It is important to note that the data for **(R)-BMS-816336** is from preclinical studies, while the data for carbenoxolone is from clinical trials in a different therapeutic area.

Table 1: Potency and Selectivity of (R)-BMS-816336



| Parameter         | Species                       | Value      | Reference |
|-------------------|-------------------------------|------------|-----------|
| IC50 (11β-HSD1)   | Human                         | 14.5 nM    | [2]       |
| Mouse             | 50.3 nM                       | [2]        |           |
| Cynomolgus Monkey | 16 nM                         | [2]        | _         |
| Selectivity       | >10,000-fold over<br>11β-HSD2 | [1][3]     | _         |
| ED <sub>50</sub>  | Cynomolgus Monkey             | 0.12 mg/kg | [4]       |

Table 2: Clinical Efficacy of Carbenoxolone in Peptic Ulcer Disease

| Study Type                             | Indication                     | Treatment<br>Group         | Control<br>Group<br>(Placebo) | Outcome                                                                  | Reference |
|----------------------------------------|--------------------------------|----------------------------|-------------------------------|--------------------------------------------------------------------------|-----------|
| Double-blind,<br>endoscopic<br>control | Duodenal<br>Ulcer              | 14/21<br>(66.7%)<br>healed | 7/23 (30.4%)<br>healed        | Statistically<br>significant<br>healing (P <<br>0.016)                   | [11]      |
| Double-blind, randomized               | Gastric Ulcer                  | 20 patients                | 20 patients                   | Statistically<br>significant<br>improvement<br>in endoscopic<br>findings | [12]      |
| Double-blind                           | Gastric &<br>Duodenal<br>Ulcer | 70% healing<br>rate        | ~36% healing<br>rate          | Significantly higher healing rate with carbenoxolon e                    | [13]      |

# **Experimental Protocols**



### (R)-BMS-816336: In Vitro Enzyme Inhibition Assay

A common method to determine the IC $_{50}$  of an 11 $\beta$ -HSD1 inhibitor involves a scintillation proximity assay (SPA).

- Enzyme Source: Microsomes from cells engineered to express human, mouse, or cynomolgus monkey 11β-HSD1.
- Substrate: [3H]-cortisone.
- Cofactor: NADPH.
- Procedure: The enzyme, substrate, and cofactor are incubated with varying concentrations of the test compound ((R)-BMS-816336). The reaction produces [3H]-cortisol.
- Detection: An antibody specific to cortisol, which is coupled to a SPA bead, captures the [<sup>3</sup>H]-cortisol. When the radiolabeled cortisol binds to the bead, it emits light that is detected by a scintillation counter.
- Analysis: The amount of light emitted is proportional to the enzyme activity. The IC<sub>50</sub> value is calculated by plotting the percentage of inhibition against the compound concentration.



Click to download full resolution via product page

**Figure 2:** Workflow for in vitro IC<sub>50</sub> determination of  $11\beta$ -HSD1 inhibitors.

# Carbenoxolone: Clinical Trial for Duodenal Ulcer Efficacy







The following outlines a typical double-blind, placebo-controlled clinical trial to assess the efficacy of carbenoxolone in treating duodenal ulcers.

- Patient Selection: Patients with endoscopically confirmed active duodenal ulcers are recruited.
- Randomization: Patients are randomly assigned to receive either carbenoxolone (e.g., 50 mg four times daily) or an identical-looking placebo for a predefined period (e.g., 6-12 weeks).
   [14]
- Blinding: Both the patients and the investigators are unaware of the treatment allocation (double-blind).
- Monitoring: Patients are assessed at regular intervals for symptom relief and potential side effects (e.g., weight gain, changes in blood pressure, serum electrolytes).
- Primary Endpoint: The primary measure of efficacy is the complete healing of the ulcer, as confirmed by endoscopy at the end of the treatment period.
- Statistical Analysis: The proportion of patients with healed ulcers in the carbenoxolone group is compared to the placebo group using appropriate statistical tests.





Click to download full resolution via product page

Figure 3: Workflow of a double-blind, placebo-controlled clinical trial.

# Pharmacokinetics and Safety Profile

**(R)-BMS-816336** was designed to be orally bioavailable with a pharmacokinetic profile suitable for once-daily dosing.[3][4] Phase 1 clinical studies in healthy male subjects found it to be well-tolerated.[1][3][15]



Carbenoxolone is known to cause side effects related to its mineralocorticoid activity due to the inhibition of 11β-HSD2. These include sodium and water retention, hypokalemia (low potassium), and hypertension.[5][9][11] Careful monitoring of patients is required during treatment.[16]

# **Summary and Conclusion**

While both **(R)-BMS-816336** and carbenoxolone inhibit 11β-HSD enzymes, they are fundamentally different compounds with distinct pharmacological profiles and therapeutic applications.

- (R)-BMS-816336 is a modern, highly potent, and selective 11β-HSD1 inhibitor developed for metabolic diseases. Its selectivity minimizes the risk of mineralocorticoid-related side effects.
- Carbenoxolone is an older, non-selective 11β-HSD inhibitor used for ulcer treatment. Its efficacy in this area is documented, but its clinical utility is hampered by a significant side effect profile stemming from its lack of selectivity.

In a direct comparison of their primary mechanism of action, **(R)-BMS-816336** is a more potent and vastly more selective inhibitor of  $11\beta$ -HSD1 than carbenoxolone. This makes it a superior research tool for studying the specific effects of  $11\beta$ -HSD1 inhibition and a potentially safer therapeutic agent for conditions where this specific inhibition is desired. The efficacy of carbenoxolone in ulcer healing is likely a result of multiple actions, including but not limited to its effect on  $11\beta$ -HSD1. Therefore, a direct comparison of their clinical efficacy is not feasible due to their different indications and mechanisms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]

### Validation & Comparative





- 3. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-816336 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. Carbenoxolone Wikipedia [en.wikipedia.org]
- 6. Carbenoxolone : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. tandfonline.com [tandfonline.com]
- 8. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 9. The mechanism of mineralocorticoid action of carbenoxolone PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Evaluation of carbenoxolone sodium in the treatment of duodenal ulcer PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbenoxolone patients with gastric ulcers. A double-blind trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effectiveness of carbenoxolone in the treatment of gastro-duodenal ulcer patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A double-blind trial of carbenoxolone sodium capsules in the treatment of duodenal ulcer PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- 16. Carbenoxolone: a review of its pharmacological properties and therapeutic efficacy in peptic ulcer disease PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-BMS-816336 vs carbenoxolone efficacy].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2689726#r-bms-816336-vs-carbenoxolone-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com